molecular formula C19H21N3S B1343753 Quetiapin EP-Verunreinigung P CAS No. 1011758-03-4

Quetiapin EP-Verunreinigung P

Katalognummer: B1343753
CAS-Nummer: 1011758-03-4
Molekulargewicht: 323.5 g/mol
InChI-Schlüssel: KUKQJNQKJWEVCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quetiapine EP Impurity P is a useful research compound. Its molecular formula is C19H21N3S and its molecular weight is 323.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quetiapine EP Impurity P suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quetiapine EP Impurity P including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Ich habe eine Suche nach den wissenschaftlichen Forschungsanwendungen von „Quetiapin EP-Verunreinigung P“ durchgeführt. Die verfügbaren Informationen deuten darauf hin, dass diese Verbindung zur Überwachung und Kontrolle des Verunreinigungsgrades in Quetiapin und seinen verwandten Formulierungen gemäß den von der ICH formulierten Richtlinien verwendet wird . Detaillierte Informationen zu sechs bis acht einzigartigen Anwendungen sind in den Suchergebnissen jedoch nicht ohne weiteres verfügbar.

Wirkmechanismus

Target of Action

Quetiapine, the parent compound of Quetiapine EP Impurity P, is known to interact with several targets in the brain. It has a high affinity for serotonin 5-HT1A and 5-HT2A receptors , dopamine D1 and D2 receptors , histamine H1 receptors , and adrenergic α1 and α2 receptors . These receptors play crucial roles in regulating mood, cognition, sleep, and other central nervous system functions.

Mode of Action

Quetiapine’s mode of action is believed to be due to a combination of dopaminergic and serotonergic antagonism . Specifically, it is thought to exert its therapeutic effects through antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors

Biochemical Pathways

The biochemical pathways affected by quetiapine involve the dopaminergic and serotonergic systems . By blocking dopamine D2 receptors, quetiapine can help regulate dopamine levels, which are often elevated in conditions like schizophrenia . Similarly, by blocking serotonin 5-HT2A receptors, quetiapine can help regulate serotonin levels, which can affect mood and anxiety .

Pharmacokinetics

Quetiapine is rapidly absorbed after oral administration, with a median time to reach maximum observed plasma concentration ranging from 1 to 2 hours . The drug is approximately 83% bound to serum proteins . The primary route of elimination is through hepatic metabolism, predominantly metabolised by cytochrome P450 (CYP) 3A4 . The mean terminal half-life of quetiapine is approximately 7 hours

Result of Action

The molecular and cellular effects of quetiapine’s action include changes in neurotransmitter levels in the brain, particularly dopamine and serotonin. This can lead to improvements in symptoms of schizophrenia, bipolar disorder, and major depressive disorder

Action Environment

Environmental factors can influence the action, efficacy, and stability of quetiapine. For example, co-administration with other drugs that inhibit or induce CYP3A4 can affect the metabolism and clearance of quetiapine . Additionally, factors such as age, liver function, and smoking status can also influence quetiapine’s pharmacokinetics

Biologische Aktivität

Quetiapine is an atypical antipsychotic medication primarily used to treat schizophrenia, bipolar disorder, and major depressive disorder. The compound has several impurities, one of which is Quetiapine EP Impurity P. Understanding the biological activity of this impurity is crucial for assessing its pharmacological effects, potential toxicity, and implications in therapeutic settings.

Quetiapine EP Impurity P is a derivative of quetiapine, and its chemical structure can influence its biological activity. The following table summarizes key properties:

PropertyValue
Chemical Formula C21H25N3O2S
Molecular Weight 375.51 g/mol
CAS Number [Not available]

Metabolism and Pharmacokinetics

Quetiapine undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. Research indicates that Quetiapine EP Impurity P may also be metabolized through similar pathways, potentially affecting its pharmacokinetics and biological activity.

  • Metabolic Pathways : Studies using human liver cell models (HepaRG) have shown that quetiapine metabolism is significantly influenced by CYP3A4 activity. Inhibition of this enzyme leads to altered metabolite profiles, suggesting that impurities like Quetiapine EP Impurity P could exhibit different metabolic fates depending on the presence of CYP inhibitors such as ketoconazole and quinidine .
  • Impact on Pharmacogenetics : Variations in CYP2D6 can affect the clearance of quetiapine and its active metabolite norquetiapine. Case studies have highlighted that patients with specific genetic variants may experience severe adverse drug reactions due to altered metabolism of quetiapine . This raises concerns regarding the implications of impurities like Quetiapine EP Impurity P in patient safety.

Biological Activity

The biological activity of Quetiapine EP Impurity P can be inferred from studies on quetiapine itself:

  • Receptor Binding : Quetiapine exhibits antagonist activity at various neurotransmitter receptors, including dopamine D2 and serotonin 5-HT2A receptors. This dual action underlies its efficacy in treating psychotic disorders . It is plausible that impurities may also interact with these receptors but potentially with different affinities or effects.
  • Adverse Effects : The presence of impurities can exacerbate side effects associated with quetiapine usage. Reports indicate that certain impurities may contribute to increased risks of movement disorders and other adverse reactions when quetiapine is administered at high doses .

Case Studies

  • Adverse Reactions : A study documented two patients who experienced severe movement disorders while on quetiapine treatment. Both were identified as carriers of the CYP2D6*4 variant, which could have influenced their response to both quetiapine and its impurities .
  • Toxicological Insights : Postmortem analyses have shown that therapeutic levels of quetiapine are generally below 1 mg/L in blood samples. Toxic levels exceed this threshold, indicating that impurities like Quetiapine EP Impurity P could play a role in toxicity assessments if they contribute to overall serum concentrations .

Eigenschaften

IUPAC Name

6-(4-ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3S/c1-2-21-11-13-22(14-12-21)19-15-7-3-5-9-17(15)23-18-10-6-4-8-16(18)20-19/h3-10H,2,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKQJNQKJWEVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101212479
Record name 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011758-03-4
Record name 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011758-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DES(2-hydroxyethoxy)quetiapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1011758034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DES(2-HYDROXYETHOXY)QUETIAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWH9KS2BXZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.